molecular formula C11H16O2 B8811244 4-(2-Methoxyphenyl)butan-1-OL CAS No. 10493-38-6

4-(2-Methoxyphenyl)butan-1-OL

Cat. No.: B8811244
CAS No.: 10493-38-6
M. Wt: 180.24 g/mol
InChI Key: LICCCCCCEBHYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)butan-1-ol is an organic compound featuring a butanol backbone substituted with a 2-methoxyphenyl group at the fourth carbon.

Properties

CAS No.

10493-38-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(2-methoxyphenyl)butan-1-ol

InChI

InChI=1S/C11H16O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8,12H,4-5,7,9H2,1H3

InChI Key

LICCCCCCEBHYTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylbutanols

4-(4-Methylphenyl)butan-1-ol (CAS: Not specified)
  • Structure : A methyl group (-CH₃) replaces the methoxy group at the para position of the phenyl ring.
  • Key Differences :
    • Polarity : The methyl group is less polar than methoxy, reducing solubility in polar solvents.
    • Electronic Effects : Methyl is a weaker electron-donating group compared to methoxy, altering electronic interactions in reactions or biological systems.
  • Applications : Used in research for material science and organic synthesis .
4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)
  • Structure: An amino group (-NH-(4-methylphenyl)) replaces the methoxyphenyl moiety.
  • Key Differences: Basicity: The amino group introduces basicity, enabling pH-dependent solubility and salt formation. Biological Activity: Potential for enhanced receptor binding in drug design due to hydrogen bonding .

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a 2-methoxyphenyl group attached to a piperazine ring.

  • Key Differences :
    • Complexity : The piperazine backbone increases molecular complexity and basicity.
    • Pharmacological Relevance : These derivatives are designed for enhanced CNS activity, leveraging the piperazine moiety for receptor affinity .

Pheromone-Related Butanols

4-(n-Heptyloxy)butan-1-ol
  • Structure : A linear heptyloxy chain (-O-(CH₂)₆CH₃) replaces the methoxyphenyl group.
  • Key Differences: Lipophilicity: The long alkoxy chain increases hydrophobicity, favoring volatility and diffusion in pheromone signaling.

Amino-Substituted Butanols

4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)
  • Structure: An isopropylamino group (-NH-CH(CH₃)₂) is attached to the butanol chain.
  • Key Differences: Hydrogen Bonding: The amino group enables stronger hydrogen bonding compared to the methoxy group. Versatility: Used in agrochemicals and pharmaceuticals due to its dual functional groups .

Data Table: Structural and Functional Comparison

Compound Name Substituent/Group Molecular Formula Key Properties/Applications References
4-(2-Methoxyphenyl)butan-1-ol 2-Methoxyphenyl C₁₁H₁₆O₂ Potential drug intermediate Inferred
4-(4-Methylphenyl)butan-1-ol 4-Methylphenyl C₁₁H₁₆O Material science research
HBK14 (Piperazine derivative) 2-Methoxyphenyl + Piperazine C₂₃H₃₁ClN₂O₃ CNS-targeted pharmaceuticals
4-(n-Heptyloxy)butan-1-ol n-Heptyloxy C₁₁H₂₄O₂ Insect pheromone component
4-(Propan-2-ylamino)butan-1-ol Isopropylamino C₇H₁₇NO Agrochemical applications

Research Findings and Implications

  • Biological Activity : Piperazine derivatives (e.g., HBK14) demonstrate that adding heterocycles to the 2-methoxyphenyl scaffold can optimize pharmacokinetics .
  • Pheromone Specificity: Linear alkoxy chains (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility, whereas aromatic butanols may favor stability in synthetic applications .

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